molecular formula C11H14F3N B1455651 3-[3-(Trifluoromethyl)phenyl]butan-1-amine CAS No. 1225961-33-0

3-[3-(Trifluoromethyl)phenyl]butan-1-amine

Cat. No.: B1455651
CAS No.: 1225961-33-0
M. Wt: 217.23 g/mol
InChI Key: KPBOWSYPTSEMCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Trifluoromethyl)phenyl]butan-1-amine is a useful research compound. Its molecular formula is C11H14F3N and its molecular weight is 217.23 g/mol. The purity is usually 95%.
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Biological Activity

3-[3-(Trifluoromethyl)phenyl]butan-1-amine is a compound that has gained significant attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with serotonin receptors and its potential therapeutic effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a trifluoromethyl group attached to a phenyl ring, linked to a butan-1-amine chain. This configuration plays a crucial role in its biological activity.

Interaction with Serotonin Receptors

Research indicates that this compound exhibits significant biological activity, particularly in modulating the serotonergic system. Studies have shown that it interacts with serotonin receptors such as 5-HT1A and 5-HT3, which are pivotal in mood regulation and anxiety disorders. The binding affinity of this compound to these receptors suggests potential antidepressant-like effects, similar to those observed with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.

Antidepressant-Like Effects

Preliminary studies have suggested that this compound may possess antidepressant-like properties. The modulation of serotonin receptor activity could lead to enhanced neurotransmitter dynamics, providing therapeutic benefits for mood disorders. This aligns with findings that compounds structurally related to this amine have been effective in treating depression .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, often involving nucleophilic substitution reactions due to the reactivity of its amine functional group. This compound serves as a precursor in the synthesis of other biologically active molecules, particularly those containing hindered amine motifs .

Table 1: Comparison of Similar Compounds

Compound NameStructureUnique Features
3-[2-(Trifluoromethyl)phenyl]butan-2-amineStructureDifferent position of trifluoromethyl group
N-Methyl-3-(trifluoromethyl)anilineStructureMethyl substitution alters lipophilicity
N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)butan-1-amineStructurePropan substitution increases steric hindrance

Case Studies

In various studies focusing on compounds with similar structures, significant biological activities have been reported. For instance, derivatives exhibiting modifications in their trifluoromethyl or butan-1-amine components demonstrated altered receptor interactions and varying degrees of biological efficacy .

Example Study: Antidepressant Activity

In one study, researchers evaluated the antidepressant-like effects of several compounds structurally related to this compound. The results indicated that modifications to the trifluoromethyl group significantly influenced receptor binding and subsequent behavioral outcomes in animal models .

Scientific Research Applications

Organic Synthesis

3-[3-(Trifluoromethyl)phenyl]butan-1-amine serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity, making it suitable for various chemical transformations:

  • Oxidation Reactions: The compound can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: It can be reduced to primary or secondary amines with lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The trifluoromethyl group can be replaced by other functional groups under specific conditions.

These reactions allow for the creation of complex molecules necessary for drug development and materials science.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its unique structure contributes to enhanced binding affinity and selectivity towards various biological targets:

  • Enzyme Inhibition Studies: The compound can inhibit specific enzymes, providing insights into metabolic processes.
  • Receptor Interaction Studies: It is used in pharmacological research to assess binding affinities with receptors, aiding in the development of new therapeutic agents.

Pharmaceutical Applications

The compound has potential applications in drug discovery and development due to its ability to modulate biological activities. Its structural characteristics may influence pharmacodynamics and pharmacokinetics:

  • Agrochemicals: The compound is investigated for its potential use in developing agrochemicals with improved efficacy.
  • Medicinal Chemistry: It serves as a lead compound for synthesizing analogs with enhanced biological activity.

Case Study 1: Synthesis of Analog Compounds

A study demonstrated the synthesis of various analogs of this compound through selective modification of the trifluoromethyl group. These analogs exhibited varying degrees of biological activity, highlighting the importance of structural modifications in drug design.

Case Study 2: Enzyme Interaction Analysis

Research involving this compound revealed its capacity to inhibit specific enzymes involved in metabolic pathways. The findings suggested that the trifluoromethyl group significantly enhances binding affinity, making it a valuable candidate for further pharmacological studies.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBOWSYPTSEMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.